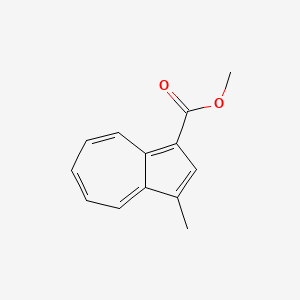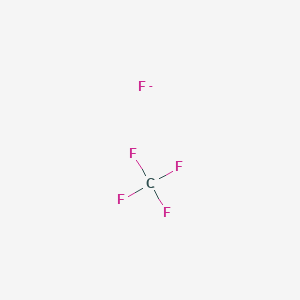
Cannabichromanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cannabichromanone is a phytocannabinoid, a naturally occurring compound found in the Cannabis sativa plant. It is one of the many cannabinoids that have been identified in cannabis, and it is known for its potential therapeutic properties. Unlike tetrahydrocannabinol, this compound does not produce psychoactive effects, making it an attractive candidate for medical research and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cannabichromanone can be synthesized through the oxidative opening of tetrahydrocannabinol’s prenyl moiety at the C9-C10 double bond . This process involves specific reaction conditions that facilitate the conversion of tetrahydrocannabinol to this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cannabinoids from the Cannabis sativa plant, followed by chemical modification to obtain the desired compound. The extraction process may involve the use of solvents such as ethanol or supercritical carbon dioxide to isolate cannabinoids from the plant material .
Análisis De Reacciones Químicas
Types of Reactions: Cannabichromanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Cannabichromanone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other cannabinoids and related compounds.
Industry: this compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Cannabichromanone exerts its effects by interacting with the endocannabinoid system, specifically targeting cannabinoid receptors such as CB1 and CB2. It acts as an agonist for these receptors, modulating various physiological processes, including pain perception, inflammation, and immune response . Additionally, this compound influences other molecular pathways, such as the transient receptor potential channels, contributing to its diverse biological effects .
Comparación Con Compuestos Similares
Cannabichromanone shares structural similarities with other cannabinoids, including:
Tetrahydrocannabinol (THC): Both compounds are derived from the Cannabis sativa plant, but this compound does not produce psychoactive effects like tetrahydrocannabinol.
Cannabidiol (CBD): this compound and cannabidiol both exhibit anti-inflammatory properties, but cannabidiol is more widely studied and used in medical applications.
Cannabigerol (CBG): this compound and cannabigerol are both non-psychoactive cannabinoids with potential therapeutic benefits.
The uniqueness of this compound lies in its specific chemical structure and its potential to modulate various physiological processes without causing psychoactive effects .
Propiedades
Número CAS |
56154-57-5 |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
5-hydroxy-2,2-dimethyl-3-(3-oxobutyl)-7-pentyl-3H-chromen-4-one |
InChI |
InChI=1S/C20H28O4/c1-5-6-7-8-14-11-16(22)18-17(12-14)24-20(3,4)15(19(18)23)10-9-13(2)21/h11-12,15,22H,5-10H2,1-4H3 |
Clave InChI |
NHZMSIOYBVIOAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C2C(=C1)OC(C(C2=O)CCC(=O)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
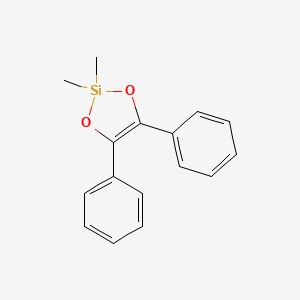
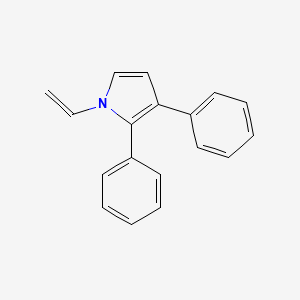

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
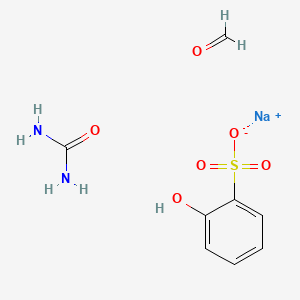


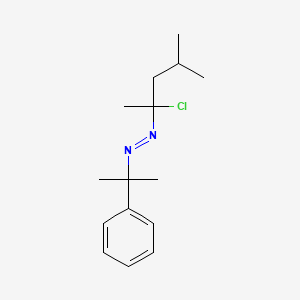
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)
